molecular formula C23H23N5O3S B2912550 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(2-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1206994-30-0

2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(2-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B2912550
CAS No.: 1206994-30-0
M. Wt: 449.53
InChI Key: KJRYVYKWOCMDIH-UHFFFAOYSA-N
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Description

2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(2-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(2-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazole and thiazole rings, followed by the introduction of the methoxybenzyl and methoxyphenyl groups. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring through a click chemistry approach. The final step involves the coupling of the carboxamide group under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(2-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Chemistry

In chemistry, 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(2-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desirable properties.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.

Industry

In industrial applications, this compound can be used as a precursor for the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(2-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways, contributing to its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxybenzyl)-2-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide
  • N-(2-methoxybenzyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxylate

Uniqueness

Compared to similar compounds, 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(2-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide stands out due to its specific combination of functional groups and ring structures. This unique arrangement enhances its reactivity and potential for diverse applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-14-21(22(29)24-13-16-7-5-6-8-19(16)31-4)32-23(25-14)20-15(2)28(27-26-20)17-9-11-18(30-3)12-10-17/h5-12H,13H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRYVYKWOCMDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C(=O)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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